molecular formula C7H12BrNO B6148945 4-(bromomethyl)-1-methylpiperidin-2-one CAS No. 1824268-27-0

4-(bromomethyl)-1-methylpiperidin-2-one

Cat. No.: B6148945
CAS No.: 1824268-27-0
M. Wt: 206.08 g/mol
InChI Key: KEXHIZDSFYODQY-UHFFFAOYSA-N
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Description

4-(bromomethyl)-1-methylpiperidin-2-one is an organic compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing nitrogen This specific compound is characterized by the presence of a bromomethyl group attached to the fourth carbon of the piperidine ring and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-1-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-methylpiperidin-2-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dehalogenated products.

    Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Oxidation typically yields oxo derivatives or carboxylic acids.

    Reduction Products: Reduction can lead to the formation of dehalogenated piperidine derivatives.

Scientific Research Applications

4-(bromomethyl)-1-methylpiperidin-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting the central nervous system. Its structure allows for modifications that can enhance biological activity and selectivity.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-methylpiperidin-2-one depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring can also interact with various binding sites, influencing the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    4-(chloromethyl)-1-methylpiperidin-2-one: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    4-(hydroxymethyl)-1-methylpiperidin-2-one: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.

    1-methylpiperidin-2-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

4-(bromomethyl)-1-methylpiperidin-2-one is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile tool in medicinal chemistry.

Properties

CAS No.

1824268-27-0

Molecular Formula

C7H12BrNO

Molecular Weight

206.08 g/mol

IUPAC Name

4-(bromomethyl)-1-methylpiperidin-2-one

InChI

InChI=1S/C7H12BrNO/c1-9-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3

InChI Key

KEXHIZDSFYODQY-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1=O)CBr

Purity

95

Origin of Product

United States

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